Glycine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester
Overview
Description
Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester is a chemical compound with the molecular formula C10H16N2O6. It is a derivative of glycine, an amino acid, and is characterized by the presence of two ester groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester typically involves the reaction of glycine with oxalyl chloride to form the intermediate compound, which is then esterified with ethanol to produce the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include oxamides, alcohols, and substituted glycine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo hydrolysis to release glycine, which then participates in various metabolic pathways. The ester groups also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N,N’-(1,8-dioxo-1,8-octanediyl)bis-
- Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-
Uniqueness
Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance in scientific studies.
Properties
IUPAC Name |
ethyl 2-[[2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6/c1-3-17-7(13)5-11-9(15)10(16)12-6-8(14)18-4-2/h3-6H2,1-2H3,(H,11,15)(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCMNAQEOWIYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)NCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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